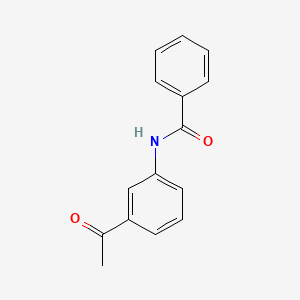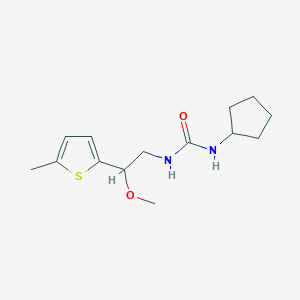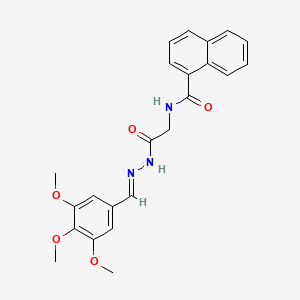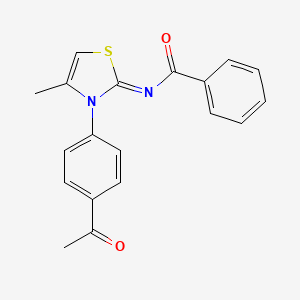![molecular formula C18H15FN2O3S B2806429 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 325977-12-6](/img/structure/B2806429.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive properties. It belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201. FUB-144 has been identified as a designer drug and is not approved for human consumption.
Applications De Recherche Scientifique
Photo-degradation Analysis
Research has shown interest in the photo-degradation behavior of thiazole-containing compounds, including detailed structural analysis of degradation products through methods like LC-MS/MS and NMR. These studies offer insights into the stability and degradation pathways of these compounds, which is crucial for developing stable pharmaceuticals (Wu, Hong, & Vogt, 2007).
Anti-inflammatory and Antimicrobial Activities
Several studies focus on synthesizing derivatives of thiazole-containing compounds for biological activities. For instance, derivatives have shown significant anti-inflammatory and antimicrobial activities, suggesting their potential as therapeutic agents for treating inflammation and infections (Sunder & Maleraju, 2013).
Novel Crystalline Forms
The discovery of novel crystalline forms of thiazole-containing compounds, with applications claimed in treating a range of disorders such as asthma, gastrointestinal diseases, and depression, highlights their versatility in drug development (Norman, 2008).
Compulsive Food Consumption
Research into the role of orexin-1 receptor mechanisms on compulsive food consumption presents a novel application of thiazole derivatives in addressing binge eating and potentially other eating disorders (Piccoli et al., 2012).
Antioxidant Activity
The synthesis and evaluation of thiazolidin-4-one derivatives incorporating the thiazole ring have shown promising antioxidant activities, suggesting their potential in combating oxidative stress-related conditions (El Nezhawy et al., 2009).
Structural Characterization and Synthesis
Studies on the synthesis and structural characterization of thiazole derivatives, including detailed analysis through techniques such as single-crystal diffraction, contribute to the understanding of their chemical properties and potential applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Mécanisme D'action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that lead to various biological activities . The presence of the fluorophenyl group could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these activities could potentially be influenced by this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities , which suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-7-12(8-15(9-14)24-2)17(22)21-18-20-16(10-25-18)11-3-5-13(19)6-4-11/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBYXTZKMABLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/no-structure.png)

![(4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2806351.png)
![3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2806352.png)
![N-[4-(6-Ethoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2806355.png)
![6-Phenyl-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2806356.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2806357.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806361.png)



